4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxyimino group, and a phenoxy methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.
Introduction of the ethoxyimino group: This step involves the reaction of the intermediate compound with an ethoxyimino derivative under appropriate conditions.
Phenoxy methylation: The final step involves the reaction of the intermediate with a phenoxy methyl derivative to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: A simpler analog without the ethoxyimino and phenoxy methyl groups.
5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: Similar structure but lacks the bromine atom.
Uniqueness
The uniqueness of 4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-bromo-5-[[2-[(E)-N-ethoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3/c1-4-28-23-15(2)17-12-8-9-13-19(17)27-14-18-20(22)21(26)25(24(18)3)16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCIVANWHFSBJ-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C)C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(\C)/C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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